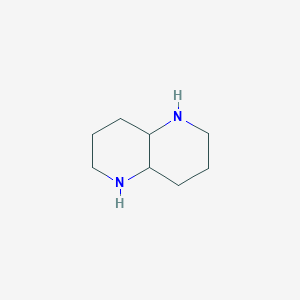

十氢-1,5-萘啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Decahydro-1,5-naphthyridine is a chemical compound with the molecular formula C8H16N2 and a molecular weight of 140.23 . It is typically stored at room temperature and appears as a powder .

Synthesis Analysis

Decahydro-1,5-naphthyridines can be prepared by reducing the respective naphthyridines with sodium and ethanol . Another method involves the reduction of 1,5-naphthyridine with platinum oxide in an acid solution, which results in a separable mixture of trans- and cis-decahydro-1,5-naphthyridine .Molecular Structure Analysis

The InChI code for Decahydro-1,5-naphthyridine is 1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

Decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines . The oxidation of 1,2,3,4-tetrahydro-1,5-naphthyridines may afford 1,5-naphthyridines at high temperatures .Physical and Chemical Properties Analysis

Decahydro-1,5-naphthyridine is a powder that is stored at room temperature . Its molecular formula is C8H16N2 and it has a molecular weight of 140.23 .科学研究应用

合成和结构性质十氢-1,5-萘啶及其异构体已通过各种方法合成,例如用钠和乙醇还原萘啶。值得注意的是,还原 1,5-萘啶会产生反式和顺式十氢-1,5-萘啶的混合物。质子磁共振光谱法有助于区分这些异构体(Armarego, 1967)。

药物化学和生物活性1,5-萘啶衍生物,包括十氢变体,由于其广泛的生物活性而在药物化学中具有重要意义。这些活性包括抗 HIV 特性,如在一些反式十氢-1,6-萘啶衍生物中所见(Esipova 等,2006)。此外,1,5-萘啶的更广泛家族在各种治疗应用中显示出潜力,例如在神经系统疾病、抗菌、抗癌和抗炎治疗中(Madaan 等,2015)。

化学反应性和应用1,5-萘啶与各种试剂的反应性以及它们在形成金属配合物中的应用已得到广泛研究。这些化合物参与氧化、还原、交叉偶联反应和其他化学改性,从而扩大了它们在有机合成和材料科学等不同领域的用途(Fuertes 等,2020)。

金属配合物形成的配体1,5-萘啶,包括其十氢变体,已被用于构建 Ru(II) 配合物的二齿和三齿配体。这些配合物表现出独特的性质,在催化和材料科学等各种应用中很有价值(Singh & Thummel,2009)。

杀虫活性1,8-萘啶衍生物与十氢-1,5-萘啶密切相关,已显示出显着的杀虫活性,表明它们在农业和害虫控制应用中的潜在用途(Hou 等,2017)。

安全和危害

未来方向

The synthesis and reactivity of 1,5-naphthyridine derivatives, including Decahydro-1,5-naphthyridine, have been a topic of interest in the field of medicinal chemistry over the past 18 years . These compounds exhibit a variety of biological activities, making them significant in the development of new therapeutic agents . Future research may focus on exploring these biological activities further and developing more efficient synthesis methods.

作用机制

Target of Action

Decahydro-1,5-naphthyridine is a derivative of 1,5-naphthyridine . The 1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, indicating their significant importance in the field of medicinal chemistry . .

Mode of Action

It’s known that alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This suggests that Decahydro-1,5-naphthyridine might interact with its targets through similar chemical reactions.

Biochemical Pathways

It’s known that tetrahydro- and decahydro-1,5-naphthyridines can be easily oxidized to the aromatic 1,5-naphthyridines . This suggests that Decahydro-1,5-naphthyridine might be involved in oxidation reactions within biochemical pathways.

Result of Action

It’s known that 1,6-naphthyridines, which are structurally similar to 1,5-naphthyridines, have a variety of applications such as anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . This suggests that Decahydro-1,5-naphthyridine might have similar effects.

Action Environment

It’s known that the reactivity of 1,5-naphthyridines can be influenced by electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . This suggests that similar environmental factors might influence the action of Decahydro-1,5-naphthyridine.

生化分析

Biochemical Properties

It is known that naphthyridine derivatives can interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPDLNSKAAOHTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CCCN2)NC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2828510.png)

![N-(2-(diethylamino)ethyl)-2,5-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828511.png)

![N-(4-ethoxyphenyl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2828515.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2828517.png)

![1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2828520.png)

![4-[Carbamimidoyl(methyl)amino]benzoic acid;hydrochloride](/img/structure/B2828521.png)

![2-(2-ethylphenoxy)-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2828522.png)

![2,6-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2828523.png)

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/no-structure.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828531.png)